Phthalanilide

Descripción

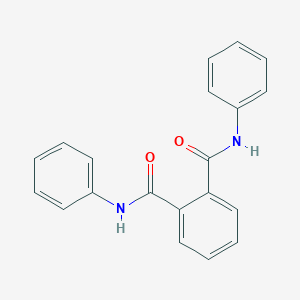

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-N,2-N-diphenylbenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(24)22-16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYACJWRVLBPZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167827 | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16497-41-9 | |

| Record name | N1,N2-Diphenyl-1,2-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16497-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016497419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diphenylphthaldiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylphthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phthalanilides and Their Derivatives

Conventional Synthetic Approaches to Phthalanilide Core Structures

Traditional methods for constructing the this compound framework have been foundational in organic synthesis, primarily relying on established reactions that are well-documented in chemical literature.

Condensation Reactions in this compound Synthesis

The most common and direct route to the this compound core is through the condensation reaction of phthalic anhydrides or their corresponding acids with anilines. rsc.org This type of reaction involves the combination of two molecules to form a larger one, with the concurrent elimination of a small molecule, such as water. ebsco.comlibretexts.orgwikipedia.org The process is typically facilitated by heat and can be performed with or without a catalyst. wikipedia.orgyoutube.com For instance, heating phthalic anhydride (B1165640) with two equivalents of an amine leads to the formation of the this compound structure. youtube.com This dehydrative condensation is a cornerstone of this compound synthesis due to its straightforward nature when the requisite amine is available. organic-chemistry.org

The general scheme for this reaction can be represented as: Phthalic Anhydride + 2 Ar-NH₂ → this compound + 2 H₂O

This method's versatility allows for the synthesis of a wide array of N-substituted phthalanilides by simply varying the aniline (B41778) component. youtube.com

Multi-step Synthetic Pathways for Complex this compound Scaffolds

The synthesis of more complex this compound derivatives often necessitates multi-step pathways. pharmafeatures.comvapourtec.com These extended sequences are required when the target molecule contains intricate functional groups or specific stereochemistry that cannot be introduced through a simple one-pot condensation. These pathways often begin with the creation of a core this compound structure, which is then subjected to a series of subsequent reactions to build the desired complexity.

An example of a multi-step approach involves the initial formation of a diacid chloride from a terephthalic acid derivative. nih.gov This reactive intermediate can then be coupled with various anilines to yield the final this compound product. nih.gov This strategy provides greater control over the final structure and allows for the introduction of a wider range of functionalities. The design of these pathways often employs retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, more readily available starting materials. pharmafeatures.com

| Starting Material | Key Intermediate | Final Product | Reference |

| Terephthalic acids | Diacid chlorides | Nitrile-containing amides | nih.gov |

| o-Ethynylaniline | Indolin-3-one/indole | (Z)-azaaurone scaffold | mdpi.com |

| Isatin/indole derivatives | 1H-indol-3-yl-acetate | (Z)-azaaurone scaffold | mdpi.com |

Advanced and Green Chemistry Methodologies in this compound Synthesis

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comniscpr.res.in This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. mdpi.comorientjchem.org

The synthesis of this compound derivatives has been successfully achieved using microwave irradiation. For example, the reaction of phthalic anhydride with amino acids under solvent-free 'dry' conditions using microwaves has been shown to produce phthalimide (B116566) derivatives in excellent yields and without racemization. niscpr.res.inepa.gov This method is noted for being simple, extremely fast, and high-yielding. niscpr.res.inepa.gov In some cases, reaction times have been reduced from days to under 45 minutes. mdpi.com

| Reactants | Conditions | Advantages | Reference |

| Phthalic anhydride, Amino acids | Microwave, solvent-free | Fast, high yield, no racemization | niscpr.res.inepa.gov |

| p-tert-butyldihomooxacalix mdpi.comarene, N-(bromopropyl/ethyl)phthalimides | Microwave irradiation | Drastically reduced reaction times, higher yields and selectivity | mdpi.com |

| o-substituted aromatic amine, p-substituted phenol | Microwave irradiation | Environmentally benign, better yield | orientjchem.org |

Catalytic Approaches in this compound Functionalization

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible to achieve. In the context of phthalanilides, catalytic methods are primarily employed for the functionalization of the core structure. Transition-metal catalysis, in particular, has been instrumental in developing new C-H functionalization strategies. mdpi.com

Rhodium-catalyzed C-H functionalization has been demonstrated using a phthalimido group as a directing group. nih.gov This approach allows for the selective introduction of functional groups at specific C-H bonds within a molecule. nih.gov Similarly, palladium catalysts have been used for the synthesis of phthalimide frameworks from ortho-diiodobenzenes and amines under a carbon monoxide atmosphere. nih.gov The use of specific ligands, such as imidazole (B134444), can enhance the catalytic activity and reaction efficiency. nih.gov Copper-catalyzed systems have also been developed for the construction of phthalimide derivatives through the oxidation of arene-fused cyclic amines. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

| Rhodium complexes | C-H functionalization | Site-selective functionalization | nih.gov |

| Palladium with imidazole ligand | Carbonylative cyclization | Efficient synthesis from ortho-diiodobenzenes | nih.gov |

| Copper/TBHP | Oxidative cyclization | Construction from arene-fused cyclic amines | nih.gov |

| Nickel-xantphos | C2-alkenylation | Moderate scope for C2-alkenylation of azoles | mdpi.com |

| Nano CuO | C-H functionalization | Reusable catalyst | mdpi.com |

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position. Advanced synthetic strategies have been developed to achieve high levels of control in the synthesis of this compound derivatives.

For instance, catalyst-driven selective C-H functionalization allows for the modification of specific positions on a molecule. mdpi.com An example is the selective functionalization of isoxazoles at either the distal or proximal position depending on the catalyst used (e.g., cationic Rhodium vs. Palladium). mdpi.com Furthermore, one-pot chemo- and regioselective synthesis methods have been developed for polycondensed indoles and imidazoles, which can be functionalized with acylethenyl groups in good yields under mild, catalyst-free conditions. nih.gov These strategies are crucial for building molecular complexity in a controlled and efficient manner, often leading to novel structures with specific properties. nih.gov A protocol for the chemo- and regioselective C(sp3)–H activation using a heterogeneous copper powder-catalyzed reaction has also been reported for the synthesis of dibenzo[c,e]oxepin-5(7H)-ones. nih.gov

Derivatization Strategies for Enhancing this compound Diversity

To expand the chemical space of this compound-based compounds, chemists employ several derivatization strategies. These methodologies focus on modifying different parts of the this compound molecule, including the imide nitrogen, the pendant N-phenyl ring, and by incorporating the entire moiety into larger, hybrid structures.

The term "this compound" specifically refers to N-phenylphthalimide. However, the broader class of N-substituted phthalimides, where the substituent can be an array of aryl, alkyl, or more complex groups, is often synthesized using analogous methods. The most fundamental approach involves the condensation of phthalic anhydride with a primary amine. pharmainfo.innih.gov This reaction can be catalyzed by acids like glacial acetic acid or sulphamic acid. pharmainfo.in

Modern synthetic methods offer milder and more efficient routes to N-substituted phthalimides. N-alkylation of the phthalimide core with alkyl halides can be achieved using various bases and solvent systems, including the use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) with potassium hydroxide, which provides a convenient and environmentally friendlier alternative. organic-chemistry.orgorganic-chemistry.org Mechanochemical methods, using ball milling, also allow for the solvent-free N-alkylation of imides, presenting a green chemistry approach. beilstein-journals.org

For the synthesis of more complex N-aryl this compound derivatives, copper-catalyzed N-arylation of phthalimide with arylboronic acids represents a powerful tool. beilstein-journals.org Furthermore, palladium-catalyzed reactions, such as the [4+1] cycloaddition of 2-iodo-N-phenylbenzamides with difluorocarbene precursors, provide a novel pathway to construct the N-substituted phthalimide ring system in high yields. rsc.org

| Method | Reactants | Key Reagents/Catalysts | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Classical Condensation | Phthalic Anhydride, Primary Amine (e.g., Aniline) | Glacial Acetic Acid | 110 °C | N-Substituted Phthalimide | pharmainfo.in |

| N-Alkylation in Ionic Liquid | Phthalimide, Alkyl Halide | KOH, [bmim]BF4 | 20-80 °C | N-Alkyl Phthalimide | organic-chemistry.org |

| Mechanochemical N-Alkylation | Phthalimide, Alkyl Halide | K2CO3, Ball Mill | Solvent-free | N-Alkyl Phthalimide | beilstein-journals.org |

| Copper-Catalyzed N-Arylation | Phthalimide, Arylboronic Acid | Copper Salt (e.g., Cu(OAc)2) | Varies | N-Aryl Phthalimide | beilstein-journals.org |

| Palladium-Catalyzed Cycloaddition | 2-Iodo-N-phenylbenzamide, Difluorocarbene Precursor | Pd Catalyst | Varies | N-Substituted Phthalimide | rsc.org |

Further diversity in this compound derivatives can be achieved by chemically modifying the existing aryl and alkyl substituents. These modifications can be performed on the N-phenyl ring of the parent this compound or on alkyl/aryl chains attached to the core structure in more complex derivatives.

Modifications on the N-phenyl ring typically involve electrophilic aromatic substitution reactions. For instance, the treatment of N-phenyl phthalimide with chlorosulfonic acid can introduce a sulfonyl group onto the phenyl ring. pharmainfo.in Similarly, standard nitration or halogenation conditions could be applied to introduce nitro or halo functionalities, which can then serve as handles for further synthetic transformations, such as cross-coupling reactions.

Modifications to alkyl chains are also a viable strategy. For derivatives prepared using N-bromoalkylphthalimides, the terminal bromide offers a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups. mdpi.com This strategy is exemplified in the synthesis of complex molecules where an alkyl chain on the phthalimide nitrogen acts as a linker. mdpi.comnih.gov The modification of side chains is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. For example, in the development of fusidic acid derivatives, modifications to its alkyl side chain were performed to enhance bioactivity, a principle that is broadly applicable to this compound derivatives bearing similar chains. mdpi.com

| Modification Type | Target Moiety | Example Reaction | Potential Outcome | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | N-Phenyl Ring | Sulfonation with Chlorosulfonic Acid | Introduction of a sulfonyl group for further functionalization. | pharmainfo.in |

| Nucleophilic Substitution | Terminal group on an N-alkyl chain (e.g., -Br) | Reaction with a nucleophile (e.g., thiol, amine) | Attachment of new functional groups or molecular fragments. | mdpi.com |

| Side-chain Homologation/Modification | Alkyl chain | Wittig reaction followed by hydrogenation | Extension or alteration of an existing alkyl side chain. | mdpi.com |

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores (bioactive moieties) into a single molecule. mdpi.comkpi.ua This approach aims to create hybrid compounds with improved affinity, better efficacy, or a multi-target profile compared to the individual parent molecules. The this compound or phthalimide scaffold is a popular component in the design of such hybrids due to its favorable structural and electronic properties.

Various synthetic approaches are used to link the this compound moiety to other pharmacologically relevant structures. A common method involves preparing a this compound derivative with a reactive functional group, which then serves as a handle to connect the second pharmacophore.

For example, novel hybrids have been synthesized by linking the phthalimide scaffold to:

Quinoline and Oxadiazole: S-alkyl phthalimide- and S-benzyl-oxadiazole-quinoline hybrids have been prepared by reacting 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol with N-bromoalkyl substituted phthalimides. mdpi.com

Triazole: Phthalimide-triazole hybrids can be synthesized using click chemistry, linking a phthalimide scaffold to a 1,2,3-triazole ring, which in turn is connected to other lipophilic fragments. nih.gov

Pyrimidine: Phthalimide-pyrimidine hybrids have been created through the condensation of aromatic aldehydes with phthalimide-substituted aminopyrimidines. thieme-connect.de

Cysteamide and Benzylamine: A series of phthalimide-(N-alkylbenzylamine) cysteamide hybrids were designed and synthesized, demonstrating a multi-target-directed ligand strategy. nih.gov

These examples showcase the versatility of the this compound moiety as a building block in the creation of complex and potentially bioactive hybrid molecules.

| Hybrid Molecule Type | Linked Pharmacophores | Synthetic Linkage Strategy | Reference |

|---|---|---|---|

| Quinoline-Oxadiazole-Phthalimide | Quinoline, 1,3,4-Oxadiazole, Phthalimide | Reaction of a thiol-containing oxadiazole with an N-bromoalkylphthalimide. | mdpi.com |

| Phthalimide-Triazole | Phthalimide, 1,2,3-Triazole | Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). | nih.gov |

| Phthalimide-Pyrimidine | Phthalimide, Pyrimidine | Condensation reaction forming an imine (Schiff base) link. | thieme-connect.de |

| Phthalimide-Cysteamide-Benzylamine | Phthalimide, Cysteamide, Benzylamine | Multi-step synthesis involving amide bond formation and alkylation. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phthalanilide Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules, including phthalanilides. By analyzing the chemical environment of ¹H and ¹³C nuclei, detailed structural information can be obtained. spectrabase.comresearchgate.netnih.gov

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. In a typical this compound structure, distinct signals are observed for the aromatic protons on the phthalic acid and aniline (B41778) moieties, as well as the amide (N-H) protons.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing or electron-donating nature of substituents on the aromatic rings. Generally, aromatic protons in phthalanilides resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The amide proton (N-H) signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

For instance, in the ¹H NMR spectrum of 2-iodo-N-phenylbenzamide, a precursor to certain this compound derivatives, the aromatic protons appear as a multiplet in the range of δ 7.10-7.86 ppm. rsc.org The amide proton gives a singlet at δ 7.73 ppm. rsc.org The integration of these peaks corresponds to the number of protons in each environment. savemyexams.com

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for this compound Protons

| Proton Type | Typical Chemical Shift (δ) Range (ppm) |

| Aromatic Protons (Phthaloyl) | 7.5 - 8.0 |

| Aromatic Protons (Anilide) | 7.0 - 7.6 |

| Amide (N-H) | 7.5 - 10.0 (often broad) |

Note: These are general ranges and can be influenced by substituents and solvent effects.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in the this compound structure gives a distinct signal. savemyexams.com

The carbonyl carbons of the amide groups are particularly characteristic, appearing far downfield in the spectrum, typically in the range of δ 165-170 ppm, due to the deshielding effect of the double bond to oxygen. libretexts.orgchemguide.co.uk The aromatic carbons resonate in the approximate range of δ 120-140 ppm. The specific chemical shifts of the aromatic carbons can help in determining the substitution pattern on the rings.

For example, in the ¹³C NMR spectrum of 2-iodo-N-phenylbenzamide, the carbonyl carbon resonates at δ 167.3 ppm. rsc.org The aromatic carbons show signals between δ 120.2 and 142.0 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Carbons

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-N) | 135 - 145 |

| Aromatic (C-H) | 120 - 135 |

| Aromatic (quaternary) | 130 - 140 |

Note: These are general ranges and can be influenced by substituents and solvent effects.

For more complex this compound derivatives with overlapping signals in 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. libretexts.orgslideshare.net Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable.

COSY experiments establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing the connectivity of protons within the aromatic rings. slideshare.net

HSQC experiments correlate directly bonded ¹H and ¹³C nuclei. researchgate.net This is extremely useful for unambiguously assigning the signals in both the ¹H and ¹³C spectra to their respective atoms in the molecule.

These 2D NMR methods are critical for the definitive structural elucidation of novel or intricately substituted phthalanilides. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification in Phthalanilides

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ufl.edunih.gov In phthalanilides, the most characteristic absorption bands are those corresponding to the amide functional group.

N-H Stretching: The N-H stretching vibration of the amide group typically appears as a medium to strong band in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can indicate the extent of hydrogen bonding. utdallas.edu

C=O Stretching: The carbonyl (C=O) stretching vibration of the amide group gives rise to a very strong and sharp absorption band, usually found in the range of 1650-1680 cm⁻¹. This is often one of the most intense peaks in the IR spectrum of a this compound.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are observed above 3000 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted benzene (B151609) rings appear in the fingerprint region (below 1000 cm⁻¹) and can provide clues about the substitution pattern. spectroscopyonline.com

Table 3: Key IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3300 - 3500 | Medium to Strong |

| Carbonyl (C=O) | Stretch | 1650 - 1680 | Strong, Sharp |

| Aromatic (C-H) | Stretch | > 3000 | Medium to Weak |

| Aromatic (C=C) | Bending (out-of-plane) | 690 - 900 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.govrsc.org It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

In the mass spectrum of a this compound, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern, which arises from the breakdown of the molecular ion into smaller, charged fragments, can provide valuable structural information. Common fragmentation pathways for phthalanilides involve cleavage of the amide bonds.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, often to four or more decimal places. uni-rostock.debioanalysis-zone.com This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. cam.ac.uk This is particularly crucial for confirming the identity of newly synthesized this compound derivatives and for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govnih.govnih.gov

For instance, HR-MS can differentiate between a this compound and another isomeric compound by providing an exact mass that corresponds to a unique elemental formula. This level of accuracy is indispensable in modern chemical analysis.

MALDI-TOF Mass Spectrometry in Phthalocyaninate Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for determining the molecular weights of large, non-volatile, and thermally labile molecules like phthalocyanines and their precursors. autobio.com.cnsigmaaldrich.comrsc.org Phthalocyanines are large macrocyclic compounds often synthesized through the cyclotetramerization of phthalic acid derivatives, such as phthalonitriles, which are closely related to phthalanilides. escholarship.orgcardiff.ac.ukd-nb.info Given the high molecular weights and potential for polymerization, MALDI-TOF is invaluable for confirming the successful synthesis and purity of these complex structures. sigmaaldrich.comekb.eg

The technique is a soft ionization method that allows for the analysis of large biomolecules and polymers with minimal fragmentation. sigmaaldrich.combioneer.com In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. These ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight—lighter ions travel faster and reach the detector first. autobio.com.cn

Research findings have demonstrated the utility of MALDI-TOF in verifying the molecular structure of various phthalocyanine (B1677752) systems. For instance, in the characterization of phosphorus(V) phthalocyanines, MALDI-TOF was used to confirm the mass of the synthesized free-base phthalocyanines and their axially substituted derivatives. mdpi.com Similarly, it has been employed to analyze metal-phthalocyanine polymers, where it can determine the molecular weight distribution and the degree of polymerization, with cluster peaks observed at high m/z values. ekb.eg The combination of MALDI-TOF with other analytical methods like HPLC can provide comprehensive structural information on complex polyester (B1180765) systems derived from phthalic acid. nih.gov

Table 1: Representative MALDI-TOF MS Data for Phthalocyanine Compounds

| Compound/System | Experimental m/z | Formula | Calculated Mass [M]+ or [M+H]+ | Source |

|---|---|---|---|---|

| Unsubstituted free-base phthalocyanine (PcH₂) | 514.2 | C₃₂H₁₈N₈ | 514.2 | mdpi.com |

| 2,3,9,10,16,17,23,24-Octabutoxyphthalocyanine | 1090.6 | C₆₄H₈₂N₈O₈ | 1089.6 | mdpi.com |

| High molecular weight Co(II)Pc Polymer | Cluster peaks up to 14600 | Polymeric | N/A | ekb.eg |

| High molecular weight Ni(II)Pc Polymer | Cluster peaks up to 12000 | Polymeric | N/A | ekb.eg |

Electronic Absorption and Emission Spectroscopy for this compound Chromophores

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques used to investigate the electronic structure and photophysical properties of chromophores, which are parts of a molecule responsible for its color. libretexts.orgossila.com this compound and its derivatives, particularly phthalimides, contain chromophoric systems whose interactions with light can be precisely studied. These studies provide insights into electronic transitions, molecular orbital energy levels, and the influence of molecular structure and environment on these properties. mdpi.comresearchgate.net

UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. utoronto.ca For this compound-related chromophores, the spectra typically show intense absorption bands corresponding to π-π* transitions and, in some cases, lower intensity n-π* transitions. ossila.com The position of the longest-wavelength absorption maximum (λmax) is particularly sensitive to the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups. researchgate.net For example, extending a π-linker in a chromophore generally leads to a bathochromic (red) shift in the absorption maximum. researchgate.net The interaction of phthalimide (B116566) derivatives with macromolecules like DNA has been characterized by monitoring changes in their UV-Vis spectra, allowing for the calculation of binding constants. mdpi.com

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. libretexts.org Many this compound and phthalimide derivatives exhibit fluorescence, and their emission spectra provide information about the excited state. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a key measure of the efficiency of the emission process. mdpi.com The energy difference between the absorption and emission maxima (the Stokes shift) and the fluorescence lifetime (τF) are also important parameters. mdpi.com Solvent polarity can significantly influence emission spectra; polar solvents can stabilize charge-transfer excited states, often leading to a red shift in the emission maximum. doi.org

Table 2: Photophysical Properties of Representative Phthalocyanine and Phthalimide Chromophores

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Source |

|---|---|---|---|---|---|

| P(V)Pc with methoxy (B1213986) axial ligands | Chloroform | 709 | ~756 | ~10% | mdpi.com |

| Phthalimide Derivative A | Methanol | 292 | N/A | N/A | mdpi.com |

| Phthalimide Derivative B | Methanol | 291 | N/A | N/A | mdpi.com |

| Phthalimide Derivative C | Methanol | 292 | N/A | N/A | mdpi.com |

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. pages.devanton-paar.com It provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. For molecules with chiral centers, single-crystal X-ray diffraction can establish the absolute stereochemistry, which is crucial for understanding structure-activity relationships. dtic.mil

The technique involves directing a beam of X-rays onto a single, high-quality crystal. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. pages.dev By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal's unit cell can be calculated. From this map, the positions of the individual atoms are determined, revealing the molecule's complete structure. pages.devanton-paar.com

In the context of this compound-related compounds, X-ray crystallography has been used to elucidate the solid-state structures of various phthalimide and phthalic acid derivatives. mdpi.comias.ac.in These studies have revealed detailed conformational features. For example, investigations into alkylamine-phthalimides have shown that some derivatives adopt a "folded" molecular geometry due to intramolecular n-π interactions between amine and phthalimide groups, while others exist in a fully "extended" conformation. mdpi.com The crystal structure of a copper(II) coordination polymer bridged by phthalic acid revealed a complex three-dimensional network stabilized by coordination bonds and intermolecular interactions. ias.ac.in Such structural details are unobtainable by other analytical methods and are fundamental to understanding the supramolecular chemistry of these compounds. The analysis can also reveal how molecules pack together in the crystal lattice, which is governed by intermolecular forces like hydrogen bonding and van der Waals interactions. ias.ac.in

Table 3: Crystallographic Data for a Copper(II)-Phthalic Acid Coordination Polymer

| Parameter | Value | Source |

|---|---|---|

| Empirical formula | C₈H₈CuO₅ | ias.ac.in |

| Formula weight | 247.69 | ias.ac.in |

| Crystal system | Monoclinic | ias.ac.in |

| Space group | P2₁/c | ias.ac.in |

| a (Å) | 13.0645(13) | ias.ac.in |

| b (Å) | 6.1856(6) | ias.ac.in |

| c (Å) | 12.1645(12) | ias.ac.in |

| β (°) | 114.396(2) | ias.ac.in |

| Volume (ų) | 877.50(15) | ias.ac.in |

Computational Chemistry and Theoretical Studies of Phthalanilides

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There is no available research that specifically applies quantum chemical calculations to determine the electronic structure and predict the reactivity of phthalanilide.

Density Functional Theory (DFT) Applications in this compound Research

No published studies were found that utilize Density Functional Theory (DFT) to investigate the electronic properties of this compound. While DFT is a common method for such analyses, it has not been applied to this specific compound according to available data.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Similarly, there is a lack of research employing Time-Dependent Density Functional Theory (TD-DFT) to calculate the spectroscopic properties of this compound.

In Silico Screening and Virtual Ligand Design for this compound Analogues

While there are instances of in silico screening and virtual ligand design for this compound analogues in the context of drug discovery, these studies are aimed at identifying derivatives with specific biological activities rather than exploring the properties of the core this compound structure itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR models have been developed for various classes of chemical compounds. However, no specific QSAR models for a series of this compound derivatives, with this compound as the core structure, were found in the surveyed literature.

Mechanisms of Biological Action and Pharmacological Investigations

Inhibition of Protein Synthesis by Phthalanilide Derivatives

Early studies identified that this compound derivatives can significantly impede protein synthesis in cancer cells. For instance, in L1210 mouse ascites leukemia cells, treatment with 2-chloro-4',4''-di-2-imidazolin-2-yl terethis compound led to a notable inhibition of amino acid incorporation into polypeptides. aacrjournals.orgaacrjournals.org This impairment of protein synthesis was observed in cell-free extracts, affecting both the translation of endogenous messenger RNA (mRNA) and the synthesis directed by synthetic templates like polyuridylic and polyadenylic acids. aacrjournals.orgaacrjournals.org The primary site of this inhibition was localized to the microsomes, the cellular organelles responsible for protein synthesis. aacrjournals.orgaacrjournals.org

Further investigations revealed that the inhibition of protein synthesis by terethis compound derivatives affects both polysomes and 80S microsomes to a similar degree. aacrjournals.org The observation that polypeptide synthesis directed by different exogenous polyribonucleotides was inhibited suggests that the mechanism does not involve the selective blocking of specific classes of mRNA. aacrjournals.org This broad-spectrum inhibition of protein synthesis points towards a fundamental disruption of the translational machinery.

It is worth noting that while protein synthesis inhibition is a significant effect, some research suggests it may be secondary to other primary mechanisms of action, such as the disruption of lipid metabolism. aacrjournals.org For example, one study found that the inhibition of fatty acid and cholesterol synthesis by a this compound derivative was more pronounced than its effect on protein synthesis in L1210 leukemia cells. aacrjournals.org

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

This compound derivatives exert their biological effects through direct interactions with essential macromolecules, most notably DNA and various enzymes.

DNA Binding Mechanisms of this compound Analogues

A significant body of evidence points to the ability of this compound analogues to bind to DNA, which is considered a likely mechanism for their antitumor activity. nih.gov These compounds are classified as non-intercalative DNA binding agents, meaning they associate with the DNA double helix without inserting themselves between the base pairs. nih.gov Instead, they are thought to bind to the minor groove of the DNA. nih.govnih.gov

The binding is reversible and can be characterized using various biophysical techniques, including ultraviolet spectrometry, fluorimetry with ethidium (B1194527) as a probe, viscometry, circular dichroism, and nuclear magnetic resonance spectrometry. nih.gov The interaction is often specific for certain DNA sequences, with a preference for AT-rich regions in the minor groove. sciepub.com This sequence-specific binding is a characteristic shared with other minor groove binders like distamycin A and netropsin. nih.govsciepub.com The structural features of phthalanilides, such as their aromatic rings and charged terminal groups, are crucial for this interaction, facilitating their fit within the narrow minor groove and their association with the negatively charged phosphate (B84403) backbone of DNA. sciepub.com

| This compound Analogue | Proposed DNA Binding Site | Binding Characteristics |

| N,N'-bis-(6-quinolyl)terephthalamide (QBQ) | Minor groove of the DNA double helix. nih.gov | Non-intercalative. nih.gov |

| General Phthalanilides | Minor groove of the DNA double helix. nih.gov | Reversible, non-intercalative. nih.gov |

Enzyme Inhibition Profiles of this compound Derivatives

Beyond DNA, this compound derivatives have been shown to inhibit the activity of various enzymes, contributing to their pharmacological effects. For example, certain phthalimide (B116566) derivatives have demonstrated inhibitory activity against carbonic anhydrase (CA) isoforms. nih.gov Specifically, some derivatives were found to be potent inhibitors of the tumor-associated transmembrane isoforms hCA IX and XII, while showing less effectiveness against the cytosolic isoforms hCA I and II. nih.gov

Other studies have explored the broader enzyme inhibitory potential of related structures. For instance, some phthalimide derivatives have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. biomedgrid.com The structural similarity of the phthalimide core to other biologically active molecules suggests a potential for broad-spectrum enzyme inhibition. nih.gov

| Phthalimide Derivative Class | Target Enzyme(s) | Observed Effect |

| Sulfenimides with phthalimide scaffold | Carbonic Anhydrase (hCA-I, hCA-II, bCA) | Strong inhibition of hCA-I and hCA-II at nanomolar levels. nih.gov |

| General Phthalimide Derivatives | Cyclooxygenase-2 (COX-2) | Potential for inhibitory action. biomedgrid.com |

| Triterpenoid (B12794562) phthalimides | Not specified | Disruption of DNA replication and transcriptional activity. imtm.cz |

Cellular and Subcellular Effects of Phthalanilides

The interaction of phthalanilides with macromolecules translates into profound effects at the cellular and subcellular levels, ultimately leading to cell cycle disruption and apoptosis.

Mitochondrial Localization and Potential Mechanisms

Several studies have highlighted the mitochondria as a key subcellular target for certain this compound derivatives. The bis-(n-butyl) quaternary salt of N,N'-bis-(6-quinolyl)terephthalamide (QBQ), a fluorescent antitumor compound, was found to concentrate in the mitochondria of cultured MCF-7 human breast carcinoma cells. nih.gov This accumulation was a time-dependent process that could be inhibited by the ionophore valinomycin, suggesting a mechanism dependent on the mitochondrial membrane potential. nih.gov This mitochondrial poisoning is proposed as a possible mode of antitumor action for QBQ. nih.gov

Further supporting the role of mitochondria in the action of these compounds, studies with triterpenoid phthalimides have shown that they induce mitochondrial depolarization in CCRF-CEM cells. imtm.cz This disruption of mitochondrial function is a critical step in the initiation of apoptosis.

Cell Cycle Modulation and Apoptosis Induction Studies

A primary outcome of the cellular effects of this compound derivatives is the modulation of the cell cycle and the induction of apoptosis (programmed cell death). Triterpenoid phthalimide derivatives have been shown to induce apoptosis in CCRF-CEM cancer cells in a concentration-dependent manner. imtm.cz This apoptotic induction is accompanied by the altered expression of key proteins involved in the mitochondrial apoptosis pathway. imtm.cz

Flow cytometry analysis has confirmed that these compounds cause a shift from viable cells to early and late apoptotic cells. imtm.cz The induction of apoptosis is a common mechanism for many anticancer agents, as it leads to the controlled elimination of cancer cells. jmb.or.kr this compound derivatives appear to trigger this process, at least in part, by disrupting mitochondrial integrity and function. imtm.cz Furthermore, these compounds have been observed to disrupt DNA replication and transcriptional activity, which can contribute to cell cycle arrest and the initiation of apoptosis. imtm.cz Some studies have also shown that certain phytochemicals can induce cell cycle arrest at different phases, such as the G0/G1 or G2/M phase, which is a crucial mechanism for their anticancer effects. jmb.or.krnih.gov

| This compound Derivative | Cell Line | Observed Cellular/Subcellular Effect |

| N,N'-bis-(6-quinolyl)terephthalamide (QBQ) | MCF-7 human breast carcinoma cells | Concentrated in mitochondria. nih.gov |

| Triterpenoid phthalimides (compounds 19, 26, 28, 30) | CCRF-CEM cells | Induced apoptosis and mitochondrial depolarization. imtm.cz |

| Triterpenoid phthalimides (compounds 19, 26, 28, 30) | CCRF-CEM cells | Disrupted DNA replication and transcriptional activity. imtm.cz |

Immunomodulatory Activities of this compound Derivatives

This compound and its related phthalimide derivatives have demonstrated a range of immunomodulatory activities, primarily associated with the modulation of cytokine production. The foundational compound in this area of research is thalidomide (B1683933), a derivative of phthalimide, whose immunomodulatory, anti-inflammatory, and antiangiogenic effects are linked to its ability to alter the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), interferons, and various interleukins. ucl.ac.uk This has spurred investigation into other phthalimide-based structures as potential immunomodulating agents. researchgate.net

Research has focused on synthesizing novel phthalimide derivatives that can selectively modulate immune responses. researchgate.netnih.gov For instance, certain analogues have been developed specifically as inhibitors of TNF-α, a key cytokine in inflammatory processes associated with autoimmune disorders. nih.gov One such derivative, LASSBio-468, was shown to inhibit the production of TNF-α induced by lipopolysaccharides (LPS). nih.gov Other studies have identified phthalimide derivatives, such as compounds 148 and 156 , which demonstrated significant inhibition of TNF-α. ucl.ac.uk The goal of this research is often to identify bioactive prototypes with potent anti-inflammatory and immunomodulatory properties, sometimes exhibiting dual functions as antitumor agents as well. researchgate.net These investigations have established the phthalimide scaffold as a versatile core for developing new therapeutic agents that can influence the immune system. ucl.ac.ukresearchgate.net

Table 1: Immunomodulatory Activity of Selected Phthalimide Derivatives

| Compound/Derivative | Biological Target/Assay | Observed Effect | Reference(s) |

|---|---|---|---|

| Thalidomide | Cytokine Production | Modulates production of TNF-α, interferons, IL-10, IL-12 | ucl.ac.uk |

| LASSBio-468 | TNF-α Production (LPS-induced) | Inhibition of TNF-α | nih.gov |

| Compound 148 | TNF-α Inhibition | High inhibition value | ucl.ac.uk |

| Compound 156 | TNF-α Inhibition | High inhibition value | ucl.ac.uk |

Antiviral Mechanisms of Action (e.g., HIV-1 Capsid Modulation, SARS-CoV-2 Protein Inhibition)

Derivatives of the this compound and phthalimide scaffold have been investigated for their potential as antiviral agents, exhibiting mechanisms that interfere with critical viral proteins. Key areas of research include the modulation of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein and the inhibition of enzymes essential for the replication of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govmdpi.comnih.gov

HIV-1 Capsid Modulation

The HIV-1 capsid (CA) protein, which forms a fullerene-like cone structure, is a crucial and promising target for antiviral drugs due to its multiple roles in the viral lifecycle. nih.govmdpi.com It is involved in both the early stages of infection, such as the uncoating process and reverse transcription, and the late stages, including the assembly and maturation of new viral particles. nih.govmdpi.com

Small molecule inhibitors have been developed that bind to a specific pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers within the capsid lattice. nih.govmdpi.com One of the most studied compounds targeting this site is PF-74 , a peptidomimetic that inhibits HIV-1 replication through a bimodal mechanism: it stabilizes the capsid core post-infection, which inhibits uncoating, and also destabilizes the capsid during assembly, leading to non-infectious virus particles. mdpi.com

Building on the structure of PF-74, researchers have designed and synthesized novel phenylalanine and 2-pyridone-bearing phenylalanine derivatives as HIV-1 capsid modulators. nih.govmdpi.com Several of these compounds have shown potent anti-HIV-1 activity. For example, the 4-methoxy-N-methylaniline substituted phenylalanine derivative II-13c and the indolin-5-amine (B94476) substituted derivative V-25i displayed significant anti-HIV-1 activity with EC50 values of 5.14 µM and 2.57 µM, respectively. nih.gov Surface plasmon resonance (SPR) assays confirmed that these compounds, similar to PF-74, preferentially bind to the hexameric form of the capsid protein over the monomeric form. nih.gov Another series of 2-pyridone-bearing derivatives yielded compound FTC-2 , which was identified as a potent anti-HIV-1 agent with an EC50 of 5.36 µM. mdpi.com A 1,2,3-triazole-containing phenylalanine derivative, 13m , also showed strong anti-HIV-1 activity, with an EC50 value of 4.33 µM. nih.gov These findings underscore the potential of this compound-related structures to function as effective HIV-1 capsid modulators.

SARS-CoV-2 Protein Inhibition

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication, as it is responsible for cleaving the viral polyprotein. nih.govfrontiersin.org Additionally, it interferes with the host's innate immune response by cleaving ubiquitin and ISG15 modifications from host proteins. frontiersin.org This dual function makes PLpro an attractive target for antiviral drug development. nih.govfrontiersin.org

Phthalimide derivatives have been identified as a new class of SARS-CoV-2 PLpro inhibitors. nih.gov Through structure-activity relationship studies, potent inhibitors have been developed. The compounds ZHAWOC6941 and ZHAWOC25153 demonstrated IC50 values of 8 µM and 7 µM, respectively, against PLpro. nih.gov Research into N-phthalimide-linked 1,2,3-triazole analogues also revealed compounds with significant anti-SARS-CoV-2 activity in cell-based assays. nih.gov These studies highlight the potential of targeting viral proteases with this compound-based scaffolds to inhibit SARS-CoV-2 replication.

Table 2: Antiviral Activity of Selected this compound and Phthalimide Derivatives

| Virus | Viral Target | Compound/Derivative | Activity (EC₅₀ / IC₅₀) | Reference(s) |

|---|---|---|---|---|

| HIV-1 | Capsid (CA) Protein | PF-74 | EC₅₀: 0.42 µM | nih.gov |

| HIV-1 | Capsid (CA) Protein | II-13c | EC₅₀: 5.14 µM | nih.gov |

| HIV-1 | Capsid (CA) Protein | V-25i | EC₅₀: 2.57 µM | nih.gov |

| HIV-1 | Capsid (CA) Protein | 13m | EC₅₀: 4.33 µM | nih.gov |

| HIV-1 | Capsid (CA) Protein | FTC-2 | EC₅₀: 5.36 µM | mdpi.com |

| HIV-2 | Capsid (CA) Protein | TD-1a | EC₅₀: 4.86 µM | mdpi.com |

| SARS-CoV-2 | Papain-like Protease (PLpro) | ZHAWOC6941 (17h) | IC₅₀: 8 µM | nih.gov |

| SARS-CoV-2 | Papain-like Protease (PLpro) | ZHAWOC25153 (17o) | IC₅₀: 7 µM | nih.gov |

Structure Activity Relationship Sar Studies of Phthalanilide Derivatives

Impact of Substituent Modifications on Biological Activities

The biological profile of phthalanilide derivatives can be significantly altered by modifying the substituents on the aromatic rings or the nature of the linking moiety. These modifications influence the molecule's size, shape, electronics, and lipophilicity, which in turn dictate its interaction with biological targets.

The nature and position of substituents on both the phthalimide (B116566) and the N-phenyl portions of the this compound scaffold play a critical role in determining biological activity.

Substitutions on the N-Phenyl Ring: Studies on N-phenylphthalimide derivatives have revealed that substitution on the phenyl ring dramatically affects their biological activity, such as hypolipidemic and anticonvulsant effects.

For hypolipidemic activity, a quantitative structure-activity relationship (QSAR) study found that substituents that increase lipophilicity tend to decrease activity, whereas electron-withdrawing groups generally lead to more potent compounds. scispace.com For instance, an ethoxy group at the ortho position of the phenyl ring increases hypolipidemic activity, reducing cholesterol levels significantly more than the unsubstituted N-phenylphthalimide. scispace.com Conversely, introducing an ethyl group nearly abolishes the activity. scispace.com

In the context of anticonvulsant activity, a series of N-aryl (including phenyl and naphthyl) derivatives of phthalimide and 4-nitrophthalimide (B147348) were evaluated. The results indicated that the nature of the aryl group is a key determinant of potency against pentylenetetrazole-induced seizures. The 1-naphthyl derivative was identified as the most potent compound, more active than the reference drug phenytoin. This suggests that a larger, more extended aromatic system can enhance anticonvulsant activity.

Interactive Data Table: Anticonvulsant Activity of N-Aryl Phthalimide Derivatives (Note: This is a representative table based on described findings. Actual ED50 values would be sourced from specific studies.)

| Compound | Aryl Substituent (R) | Phthalimide Ring | Relative Anticonvulsant Potency |

|---|---|---|---|

| 1 | Phenyl | Unsubstituted | Moderate |

| 2 | 4-Nitrophenyl | Unsubstituted | Moderate-High |

| 3 | 1-Naphthyl | Unsubstituted | High |

| 4 | Phenyl | 4-Nitro substituted | High |

| 5 | 1-Naphthyl | 4-Nitro substituted | Very High |

Substitutions on the Phthalimide Ring: Modification of the phthalimide part of the scaffold also modulates activity. For example, introducing a nitro group at the 4-position of the phthalimide ring generally increases the anticonvulsant potency of N-aryl phthalimides.

In many bioactive molecules, a "linker" or "bridging group" connects key pharmacophoric elements. For the basic this compound structure, the direct N-aryl bond can be considered the linker. However, in more complex analogues, additional groups can be inserted between the phthalimide and phenyl moieties or attached to them.

Specific and systematic studies on modifying the linker portion within the this compound class itself are not extensively detailed in the available literature. However, research on related thalidomide (B1683933) analogues provides insight into the importance of bridging groups. In one study, novel thalidomide derivatives were prepared with functionality connected to the phthalimide ring through various linkers, including methylene, amine, ether, thioether, and sulfone bridges. uwa.edu.au This work highlights that the nature of the linker can be a critical parameter for modulating biological activity in phthalimide-containing scaffolds. uwa.edu.au By extension, it is plausible that inserting or modifying linkers in this compound derivatives would significantly impact their pharmacological profiles by altering the orientation and distance between the key aromatic systems.

Stereochemical Influence on this compound Activity

The parent N-phenylphthalimide molecule is achiral. Chirality can be introduced into this compound derivatives through the addition of chiral substituents or by creating atropisomerism (axial chirality due to hindered rotation around the N-C bond), which can occur with bulky ortho-substituents on the phenyl ring.

Despite the general importance of stereochemistry in drug action, specific investigations into the stereochemical influences on the biological activity of chiral this compound derivatives are not prominent in the scientific literature. Studies on hypolipidemic N-phenylphthalimides noted that ortho substituents can increase the rotational barrier of the phenyl ring, but a detailed analysis of the biological activities of separated stereoisomers was not the focus. scispace.com The lack of extensive research in this area suggests that many of the classic this compound derivatives studied are either achiral or have been evaluated as racemic mixtures.

Pharmacophore Elucidation for this compound Scaffolds

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For phthalanilides, pharmacophore models have been developed for different biological activities.

Anticonvulsant Pharmacophore: A pharmacophore model for anticonvulsant N-aryl phthalimides has been proposed. The key features include:

An aromatic ring (the N-phenyl or N-naphthyl group).

An electron donor group.

A hydrophobic/lipophilic site, represented by the phthalimide ring itself.

A hydrogen-bonding domain, involving the carbonyl groups of the imide.

Docking studies suggest these compounds interact with voltage-gated sodium channels, with the aryl group making hydrophobic interactions and the phthalimide carbonyls forming hydrogen bonds within the channel's inner pore.

Efflux Pump Inhibitor Pharmacophore: this compound derivatives have also been identified as inhibitors of bacterial efflux pumps like AcrAB-TolC, which confer multidrug resistance. For this activity, a different pharmacophore model is relevant. These compounds, such as NSC 60339 (a terethis compound derivative), are typically more complex and possess cationic centers. The pharmacophore for inhibiting the membrane fusion protein AcrA involves:

A hydrophobic core (the this compound structure).

Positively charged or polar groups (e.g., imidazolin-2-yl groups) that interact with key residues on the protein surface. nih.govresearchgate.net

These features are thought to disrupt the assembly of the tripartite efflux pump complex. researchgate.net

Correlation between Physicochemical Descriptors and Biological Response

Quantitative structure-activity relationship (QSAR) models are mathematical equations that correlate the chemical structure and physicochemical properties of compounds with their biological activity.

A notable QSAR study was conducted on N-phenylphthalimide derivatives to model their hypolipidemic activity. scispace.com The study revealed important correlations between specific descriptors and the biological response:

Electronic Descriptors: The activity was found to be influenced by electronic factors. Electron-withdrawing substituents on the N-phenyl ring were generally favorable for higher activity. This suggests that the electronic nature of the N-phenyl ring is key to the molecule's mechanism of action. scispace.com

Lipophilicity (π parameter): The study confirmed the qualitative observation that increased lipophilicity is detrimental to hypolipidemic activity. scispace.com This indicates that an optimal balance of hydrophilic and lipophilic character is necessary for the drug to reach its target and exert its effect.

Steric Factors: The position of substituents was also important. Ortho-substituted derivatives were found to have a higher barrier to rotation around the N-C bond, which could influence the molecule's active conformation. scispace.com

Another analysis of efflux pump inhibitors, which includes this compound-type structures, used principal component analysis to visualize the chemical space. It was found that size-related descriptors (e.g., molecular weight, volume) and shape-related descriptors (e.g., expressing deviation from spherical geometry) were key in differentiating classes of substrates, indicating their importance in biological response. nih.gov

Interactive Data Table: Key Descriptors in this compound QSAR Models

| Biological Activity | Important Physicochemical Descriptors | Correlation with Activity |

|---|---|---|

| Hypolipidemic | Hansch lipophilicity (π) | Negative (Higher lipophilicity decreases activity) |

| Hypolipidemic | Electron-withdrawing character (e.g., Hammett constant σ) | Positive (Electron-withdrawing groups increase activity) |

| Efflux Pump Inhibition | Molecular Weight / Volume | Contributes significantly to defining active chemical space |

| Efflux Pump Inhibition | Molecular Shape (Asphericity) | Contributes significantly to defining active chemical space |

These studies demonstrate that the biological response of this compound derivatives is a complex function of their electronic, lipophilic, and steric properties, which can be modeled to predict the activity of new analogues. scispace.comscielo.br

Reactivity, Stability, and Degradation Pathways of Phthalanilides

Chemical Reactivity of Phthalanilide Functional Groups

This compound (N,N'-diphenylphthalamide) is a dicarboxamide characterized by a central phthaloyl core bonded to two aniline (B41778) moieties. Its chemical behavior is dictated by the reactivity of its constituent functional groups: the amide linkages and the aromatic rings.

The amide group (–CONH–) is generally stable and less reactive than its amine and carboxylic acid precursors. solubilityofthings.compressbooks.pub This stability arises from the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond and reduces the basicity of the nitrogen. chemicalbook.in Consequently, amides are very weak bases. chemicalbook.in While generally unreactive, the amide bond is susceptible to cleavage under specific conditions. Amides can react with strong reducing agents to form flammable gases and with dehydrating agents to form nitriles. chemicalbook.in The reaction of an ester with ammonia (B1221849) to produce an amide is an example of a two-step reaction involving addition followed by elimination. msu.edu this compound, as an amide, is noted to be incompatible with acids and strong oxidizing agents. chemicalbook.in

Table 1: Summary of Functional Group Reactivity in this compound

| Functional Group | Key Reactive Characteristics | Typical Reactions |

| Amide (–CONH–) | Relatively unreactive due to resonance stabilization. pressbooks.pubchemicalbook.in Weakly basic. chemicalbook.in | - Hydrolysis: Cleavage of the C-N bond under acidic or basic catalysis. chemicalbook.in - Reduction: Can be reduced to amines. - Dehydration: Can form nitriles with dehydrating agents. chemicalbook.in |

| Aromatic Ring (Phenyl) | Susceptible to electrophilic aromatic substitution. Can be activated or deactivated by substituents. | - Oxidation: Can be opened by strong oxidizing agents or radicals. nih.govresearchgate.net - Hydroxylation: Introduction of -OH groups, often via radical attack. nih.govfrontiersin.org |

| Phthalimide-like Core | The N-H protons in related imides are weakly acidic. chemicalbook.inorganic-chemistry.org Carbonyl carbons are electrophilic. | - N-Alkylation: Can occur after deprotonation with a base. organic-chemistry.org - Nucleophilic Attack: Carbonyls can be attacked by nucleophiles, leading to ring-opening. nih.gov |

Hydrolytic Stability and Degradation

The hydrolytic stability of this compound is a critical aspect of its persistence. Hydrolysis involves the cleavage of the amide bonds, a reaction that is typically slow but can be significantly accelerated by the presence of acids, bases, or enzymes. googleapis.comnih.gov

Under basic conditions, the hydrolysis of the related compound phthalimide (B116566) has been shown to be a pseudo-first-order consecutive reaction. rsc.org The first step is the cleavage of one amide bond to form the phthalamate intermediate (phthalamic acid), which is then hydrolyzed further in a second step to yield phthalic acid and ammonia. rsc.org A similar stepwise mechanism can be postulated for this compound, which would yield phthalanilic acid and then phthalic acid and aniline.

The kinetics of hydrolysis for related structures provide further insight. The hydrolysis of phthalic anhydride (B1165640), for instance, is accelerated by various bases. nih.govresearchgate.net Studies on polyphthalamides (PPAs), which contain similar amide linkages, show that these polymers are susceptible to hydrolysis, especially at elevated temperatures, leading to the development of hydrolysis-resistant (HR) grades for demanding applications. basf.com The stability of a compound in solution can be affected by its concentration and the resulting pH. d-nb.info For this compound, stability is expected to be greatest in neutral aqueous solutions, with degradation rates increasing significantly in strongly acidic or alkaline environments.

Table 2: Postulated Hydrolytic Degradation Pathway of this compound

| Step | Reactant | Conditions | Intermediate/Product |

| 1 | This compound | Acid or Base Catalysis | Phthalanilic acid + Aniline |

| 2 | Phthalanilic acid | Acid or Base Catalysis | Phthalic acid + Aniline |

Oxidative Degradation Mechanisms

Oxidative degradation involves the breakdown of a molecule through reactions with oxidizing agents, such as oxygen, ozone, or hydroxyl radicals. dymapak.com Phthalanilides are generally incompatible with strong oxidizing agents, which can lead to their decomposition. chemicalbook.in

The degradation process often involves the generation of highly reactive species. For example, the photo-Fenton process (UV/H₂O₂/Fe²⁺) generates hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading resilient organic molecules. nih.gov Studies on diethyl phthalate (B1215562) (DEP), a related compound, demonstrated that its degradation was significantly enhanced by this process, with the reaction rate being highly dependent on factors like pH and the concentrations of hydrogen peroxide and iron ions. nih.gov

The oxidation of phthalimide-derived compounds has also been investigated. 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams) can be oxidized to their corresponding phthalimides using various oxidants, including nickel peroxide (NiO₂), pyridinium (B92312) chlorochromate (PCC), and iodoxybenzoic acid (IBX). nih.gov Furthermore, the photocatalytic oxidation of phthalic acid using a TiO₂ catalyst has been shown to achieve significant degradation under UV illumination. epa.gov These findings suggest that the aromatic rings and amide linkages in this compound are potential sites for oxidative attack, which can lead to hydroxylation of the rings, cleavage of the amide bonds, and eventual mineralization to carbon dioxide and water.

Photodegradation Pathways of Related Phthalic Acid Esters (Applicable Methodologies)

While specific photodegradation studies on this compound are not widely available, the extensive research on phthalic acid esters (PAEs) provides applicable methodologies and predictive insights into potential degradation pathways. mdpi.com The primary analytical methods employed in these studies are High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of degradation byproducts. nih.govresearchgate.netnih.gov

The photodegradation of PAEs such as dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) proceeds via distinct pathways depending on the reaction conditions:

Direct UV Photolysis: Under direct UV irradiation, the primary degradation mechanism involves the cleavage of the ester side chains and attack on the aromatic ring. nih.govfrontiersin.org This typically results in the formation of hydroxylated byproducts, such as alkyl-o-hydroxybenzoates, without significant ring-opening. nih.govfrontiersin.org

Photocatalytic Degradation (e.g., UV/TiO₂): In the presence of a photocatalyst like titanium dioxide (TiO₂), highly reactive hydroxyl radicals (•OH) are generated. researchgate.netnih.gov These radicals are less selective and attack both the aliphatic side chains and the aromatic ring. nih.govfrontiersin.org This leads to a more complex mixture of byproducts, including hydroxylated compounds, phthalic acid, and various ring-opening products, ultimately leading to more complete mineralization. researchgate.netfrontiersin.org

These established methodologies are directly transferable to the study of this compound photodegradation. It can be hypothesized that under UV light, this compound would undergo similar reactions, including N-C bond cleavage and hydroxylation of the phenyl rings. In photocatalytic systems, more extensive degradation, including ring-opening, would be expected.

Table 3: Major Degradation Byproducts of Phthalic Acid Esters (PAEs) in Different Systems

| System | Parent Compound | Major Byproducts | Reference |

| UV Only | Dimethyl Phthalate (DMP) | Methyl-o-hydroxybenzoate | nih.govfrontiersin.org |

| Diethyl Phthalate (DEP) | Ethyl salicylate | frontiersin.org | |

| Dibutyl Phthalate (DBP) | Butyl-o-hydroxybenzoate, Butyl benzoate | nih.govresearchgate.net | |

| UV/TiO₂ | Dimethyl Phthalate (DMP) | Methyl-o-hydroxybenzoate, Ring-opening products | nih.govfrontiersin.org |

| Diethyl Phthalate (DEP) | Ethyl salicylate, Phthalic acid, p-Benzoquinone | frontiersin.org | |

| Dibutyl Phthalate (DBP) | Mono-butyl phthalate, Benzoic acid, Ring-opening products | researchgate.net |

Influence of Environmental Factors on this compound Stability

The stability and degradation rate of phthalanilides in the environment are governed by a combination of physical, chemical, and biological factors. nih.govtutorchase.com

pH: The pH of the surrounding medium is a critical factor influencing the hydrolytic stability of the amide bonds in this compound. researchgate.net As discussed, both acidic and basic conditions catalyze amide hydrolysis, meaning the compound is most stable at or near a neutral pH. rsc.orgd-nb.info The degradation of other organic compounds, such as textile dyes, has also been shown to be highly pH-dependent. thescipub.com

Temperature: Temperature affects the rate of chemical reactions, including degradation processes. tutorchase.com An increase in temperature generally accelerates the rate of hydrolysis and other degradation reactions, as it provides the necessary activation energy. nih.gov The stability of enzymes and other biological compounds is also highly dependent on temperature. nih.govresearchgate.net

Microbial Degradation: In soil and water, microorganisms play a crucial role in the breakdown of organic compounds. mdpi.com While direct studies on the microbial degradation of this compound are limited, related phthalates are known to be biodegraded. nih.gov Bacteria can employ complex enzymatic pathways, sometimes combining anaerobic and aerobic steps, to break down aromatic compounds. nih.gov It is highly probable that this compound is also susceptible to microbial degradation, which would involve enzymatic hydrolysis of the amide bonds and cleavage of the aromatic rings.

Light: As detailed in the photodegradation section, exposure to sunlight, particularly its UV component, can induce the degradation of this compound and related compounds. mdpi.comtutorchase.com This process can be direct or catalyzed by other substances present in the environment.

The interplay of these factors determines the ultimate fate and persistence of phthalanilides in various environmental compartments. researchgate.net

Advanced Analytical Methodologies for Phthalanilide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for the separation of chemical mixtures into their individual components. advancechemjournal.com It is predicated on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. advancechemjournal.comwikipedia.org

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of compounds in a mixture. wikipedia.orgopenaccessjournals.com Its applicability to non-volatile analytes makes it particularly suitable for the analysis of many phthalanilide compounds and their metabolites. advancechemjournal.com The technique utilizes a liquid mobile phase to transport the sample through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The separation is based on the differential interactions of the analytes with the stationary and mobile phases. openaccessjournals.com

In the context of this compound-related compounds, such as phthalic acid, HPLC methods have been developed for their separation and analysis. For instance, phthalic acid can be analyzed using a mixed-mode stationary phase column with a mobile phase consisting of water, acetonitrile, and a phosphoric acid buffer, with detection achieved via UV at 200 nm. sielc.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode of HPLC. advancechemjournal.com

A typical HPLC system consists of a solvent reservoir, a high-pressure pump, a sample injector, a column, and a detector. wikipedia.org The high pressure is necessary to achieve a constant flow rate of the mobile phase through the densely packed column, leading to high-resolution separations. wikipedia.org

Table 1: Key Components of an HPLC System and their Functions

| Component | Function |

|---|---|

| Solvent Reservoir | Holds the mobile phase solvent(s). |

| High-Pressure Pump | Delivers the mobile phase through the system at a constant flow rate and high pressure. wikipedia.org |

| Sample Injector | Introduces a precise volume of the sample into the mobile phase stream. wikipedia.org |

| Column | The core of the system, containing the stationary phase where separation occurs. wikipedia.org |

| Detector | Senses the separated components as they elute from the column and generates an electrical signal. wikipedia.org |

| Data Acquisition System | Processes the signal from the detector to produce a chromatogram. wikipedia.org |

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile organic compounds. gcms.czresearchgate.net For non-volatile compounds, a process called derivatization can be employed to increase their volatility, making them amenable to GC analysis. gcms.czchromtech.com Derivatization can also enhance peak separation, improve detector response, and reduce analyte adsorption within the GC system. gcms.cz Common derivatization reactions include silylation, acylation, and alkylation. chromtech.com

The core of a GC system is the separation column, which can be either a packed or a capillary column. researchgate.net The choice of stationary phase within the column is critical for achieving the desired separation. restek.com For instance, in the analysis of phthalates, which are structurally related to phthalanilides, various stationary phases like 5-type, XLB-type, and 35-type columns are commonly used. restek.com The separated compounds are then identified by a detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD). restek.com

Challenges in GC analysis can arise from the thermal degradation of certain compounds in the hot injector port. labor-friedle.de For example, the fungicide folpet (B141853) can degrade to phthalimide (B116566) during hot injection GC analysis, potentially leading to inaccurate results. labor-friedle.de

Table 2: Common Derivatization Approaches in GC

| Derivatization Method | Reagent Type | Target Functional Groups | Purpose |

|---|---|---|---|

| Silylation | Silylating reagents (e.g., MTBSTFA, BSTFA) | Active hydrogens on -OH, -NH2, -SH groups sigmaaldrich.com | Increases volatility, reduces polarity, enhances thermal stability. gcms.cz |

| Acylation | Acylating reagents | Highly polar groups like amino and hydroxyl chromtech.com | Improves volatility and chromatographic behavior. gcms.cz |

| Alkylation | Alkylating reagents (e.g., Diazomethane, PFBBr) | Active hydrogens on amines and acidic hydroxyls chromtech.com | Creates more volatile derivatives for GC analysis. epa.gov |

Electrochemical Methods for this compound Detection and Characterization

Electrochemical methods are a class of analytical techniques that utilize the relationship between electrical signals (such as potential, current, or charge) and chemical reactions to gain information about an analyte. libretexts.orgresearchgate.net These methods are known for their high sensitivity, cost-effectiveness, and potential for miniaturization. researchgate.netmdpi.com The fundamental components of an electrochemical setup include a working electrode, a reference electrode, and a counter electrode, all immersed in a solution containing the analyte. researchgate.net

Voltammetry is a prominent electrochemical technique where a time-dependent potential is applied to the working electrode, and the resulting current is measured. libretexts.orgresearchgate.net The resulting plot of current versus potential, known as a voltammogram, provides both qualitative and quantitative information about the analyte. libretexts.org Cyclic voltammetry (CV), a common voltammetric method, involves scanning the potential linearly and then reversing the scan, which is useful for studying electrochemical reaction mechanisms. researchgate.net

For the detection of specific compounds, the surface of the working electrode can be modified to enhance its selectivity and sensitivity. mdpi.com For instance, a glassy carbon electrode modified with multi-walled carbon nanotubes and a nickel(II) phthalimide-substituted porphyrazine has been developed for the detection of hydrogen peroxide. mdpi.com This demonstrates the potential for creating tailored electrochemical sensors for compounds structurally related to this compound. Electrochemical detection can also be coupled with HPLC to analyze derivatized amino acids. nih.gov

Hyphenated Techniques in Complex Matrix Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of another analytical method, most commonly mass spectrometry. This combination provides a high degree of certainty in the identification and quantification of analytes, especially in complex mixtures.